
Pentanamide, 5-(9-acridinylamino)-N-(4-(bis(2-chloroethyl)amino)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanamide, 5-(9-acridinylamino)-N-(4-(bis(2-chloroethyl)amino)phenyl)-, commonly known as AAP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. AAP is a bifunctional molecule that contains both an acridine moiety and a nitrogen mustard group, which makes it a promising candidate for cancer therapy and imaging.
Mechanism of Action
AAP exerts its anticancer effects by forming DNA adducts, which interfere with DNA replication and transcription. The nitrogen mustard group in AAP reacts with the nitrogen atoms in DNA bases, leading to the formation of cross-links between DNA strands. This results in the inhibition of DNA replication and transcription, ultimately leading to cell death.
Biochemical and Physiological Effects:
AAP has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and disruption of the cell cycle. Additionally, AAP has been shown to induce DNA damage and activate DNA repair pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of using AAP in lab experiments is its selectivity for cancer cells, which allows for targeted therapy and imaging. Additionally, AAP is relatively easy to synthesize and has a long shelf life. However, one limitation of AAP is its potential toxicity, which must be carefully monitored in lab experiments.
Future Directions
There are a number of potential future directions for research on AAP, including the development of more efficient synthesis methods, the optimization of its anticancer effects, and the exploration of its potential applications in other areas of scientific research. Additionally, further studies are needed to fully understand the mechanism of action of AAP and its potential side effects.
Synthesis Methods
AAP can be synthesized using a variety of methods, including the reaction of acridine with 4-(bis(2-chloroethyl)amino)phenylamine in the presence of a Lewis acid catalyst. Another method involves the reaction of acridine with 4-nitrophenyl chloroformate, followed by reduction and reaction with 4-(bis(2-chloroethyl)amino)phenylamine.
Scientific Research Applications
AAP has been extensively studied for its potential applications in scientific research, particularly in the fields of cancer therapy and imaging. Studies have shown that AAP can selectively target cancer cells and induce cell death through the formation of DNA adducts. Additionally, AAP has been used as a fluorescent probe for imaging cancer cells in vitro and in vivo.
properties
CAS RN |
125173-77-5 |
|---|---|
Molecular Formula |
C28H30Cl2N4O |
Molecular Weight |
509.5 g/mol |
IUPAC Name |
5-(acridin-9-ylamino)-N-[4-[bis(2-chloroethyl)amino]phenyl]pentanamide |
InChI |
InChI=1S/C28H30Cl2N4O/c29-16-19-34(20-17-30)22-14-12-21(13-15-22)32-27(35)11-5-6-18-31-28-23-7-1-3-9-25(23)33-26-10-4-2-8-24(26)28/h1-4,7-10,12-15H,5-6,11,16-20H2,(H,31,33)(H,32,35) |
InChI Key |
AGZNWCVKATXLIR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCC(=O)NC4=CC=C(C=C4)N(CCCl)CCCl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCC(=O)NC4=CC=C(C=C4)N(CCCl)CCCl |
Other CAS RN |
125173-77-5 |
synonyms |
5-(acridin-9-ylamino)-N-[4-[bis(2-chloroethyl)amino]phenyl]pentanamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl N-[(2R)-1-(3,4-dichlorophenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B57221.png)
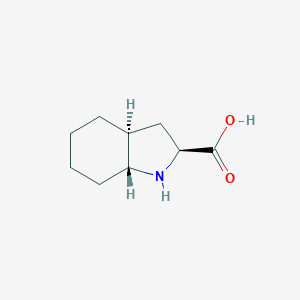
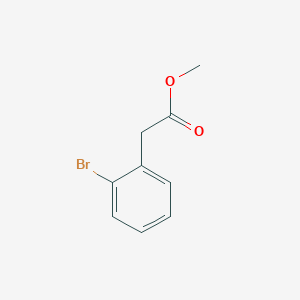

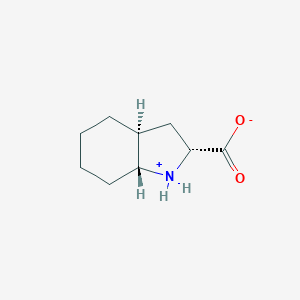

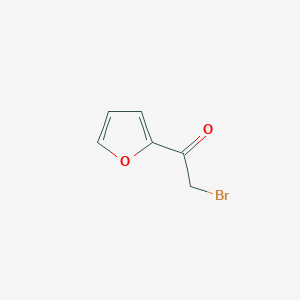

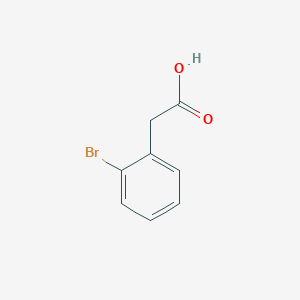
![N-[[(2S)-1-Ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride](/img/structure/B57244.png)

![2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole](/img/structure/B57252.png)
